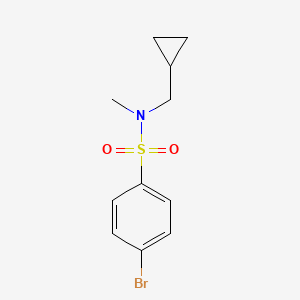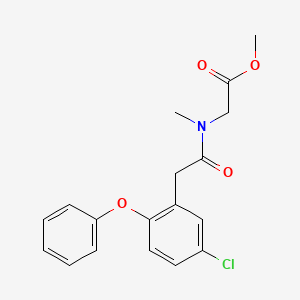
methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Chloro-2-phenoxyphenyl)acetic acid” is a chemical compound . It’s important to note that the specific compound you asked about might have similar properties but could also exhibit differences due to the presence of the “N-methylacetamido” group.
Synthesis Analysis
The synthesis of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” involves stirring a mixture of “5-chloro-2-phenoxyacetophenone”, morpholine, and sulfur at 110°C for 12 hours . After cooling to room temperature, glacial acetic acid and concentrated aqueous hydrochloric acid are added, and the resulting mixture is stirred at reflux temperature for 8 hours .
Molecular Structure Analysis
The molecular formula of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” is C14H11ClO3 . The presence of the “N-methylacetamido” group in “methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate” would alter this molecular structure.
Physical And Chemical Properties Analysis
The physicochemical properties of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” include a molecular weight of 262.69, a high GI absorption, and a consensus Log Po/w of 3.29 . It’s soluble in water with a solubility of 0.031 mg/ml .
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
- The compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, was identified as a major product from a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, elucidating its crystal structure and showcasing its relevance in structural chemistry (Lee et al., 2017).
- Synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through a series of reactions including acetylation, esterification, and ester interchange steps, highlighting the compound's synthetic accessibility and potential for further chemical modifications (Zhong-cheng & Wan-yin, 2002).
Antimicrobial Properties
- Compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate showed significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Metabolic Studies
- Chloroacetamide herbicides like acetochlor and metolachlor undergo metabolism in liver microsomes to form specific metabolites. Understanding these metabolic pathways is crucial for assessing the environmental and health impacts of these herbicides, and compounds like methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate may play a role in these processes (Coleman et al., 2000).
Catalytic and Chemical Reactions
- Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst showcased the compound's role in facilitating specific chemical transformations, a crucial aspect in drug synthesis and chemical industries (Magadum & Yadav, 2018).
Pain and Inflammation Management
- Synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives from compounds like ethyl (4-chloro-3-methylphenoxy) acetate and their evaluation for analgesic and anti-inflammatory activities highlight the potential of these compounds in developing new pain management and anti-inflammatory drugs (Dewangan et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[[2-(5-chloro-2-phenoxyphenyl)acetyl]-methylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-20(12-18(22)23-2)17(21)11-13-10-14(19)8-9-16(13)24-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBXDQYQMEQOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)
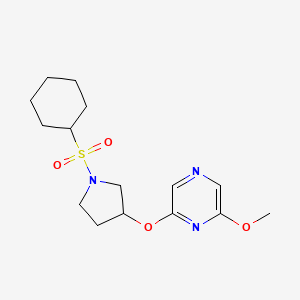
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2369944.png)
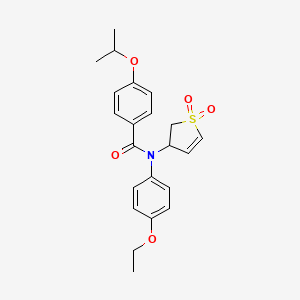

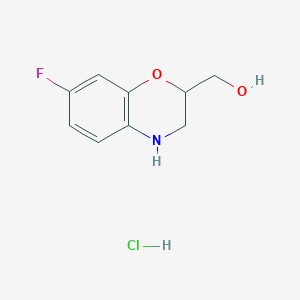
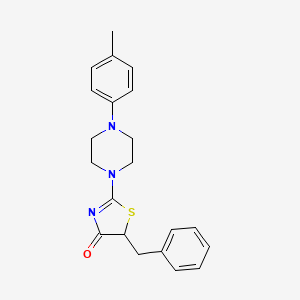
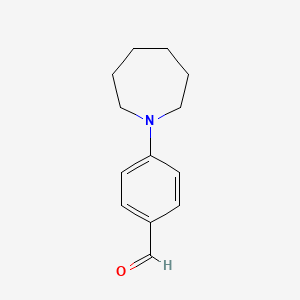
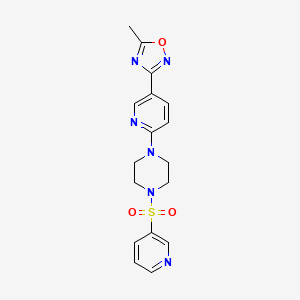

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)

